3-(1,3-Dibenzylimidazolidin-2-yl)pyridine
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Overview
Description
3-(1,3-Dibenzylimidazolidin-2-yl)pyridine is an organic compound with the molecular formula C22H23N3. It is a heterocyclic compound containing both imidazolidine and pyridine rings.
Scientific Research Applications
3-(1,3-Dibenzylimidazolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dibenzylimidazolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with imidazolidine precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with 1,3-dibenzylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dibenzylimidazolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-(1,3-Dibenzylimidazolidin-2-yl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The imidazolidine ring may interact with active sites, while the pyridine ring can participate in π-π stacking interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dibenzylimidazolidin-2-yl)benzene
- 3-(1,3-Dibenzylimidazolidin-2-yl)thiophene
- 3-(1,3-Dibenzylimidazolidin-2-yl)furan
Uniqueness
3-(1,3-Dibenzylimidazolidin-2-yl)pyridine is unique due to the presence of both imidazolidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-dibenzylimidazolidin-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-3-8-19(9-4-1)17-24-14-15-25(18-20-10-5-2-6-11-20)22(24)21-12-7-13-23-16-21/h1-13,16,22H,14-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQJXNMXIQDUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CN=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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